tert-butyl N-(5-fluorothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate typically involves the reaction of 5-fluorothiophene-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating
Scientific Research Applications
tert-Butyl N-(5-fluorothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-(5-fluorothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(5-fluorothiophen-2-yl)carbamate include:
tert-Butyl N-(5-bromothiophen-2-yl)carbamate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl N-(5-chlorothiophen-2-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl N-(5-iodothiophen-2-yl)carbamate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-(5-fluorothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLSKHLFQNPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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